molecular formula C15H23N5O4S B5604535 (4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5604535
M. Wt: 369.4 g/mol
InChI Key: VZKZBBAWVLDNQT-QWHCGFSZSA-N
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Description

The compound is a sophisticated chemical entity, likely involved in pharmaceutical research. Its detailed nomenclature suggests a complex structure with multiple functional groups, making it of interest in areas such as drug design and synthesis.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multiple steps, including the formation of key intermediates and the careful selection of reaction conditions to ensure specificity and yield. For example, the synthesis of substituted imidazo[1,5-a]pyrazines involves regioselective metalation and cross-coupling reactions, highlighting the intricacies involved in constructing such molecules (Board et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis. These methods allow for the determination of the compound's stereochemistry and the spatial arrangement of its atoms, essential for understanding its reactivity and interaction with biological targets. The structure of related pyrazolopyrimidine derivatives, for example, was confirmed through such techniques, underscoring their importance in chemical research (Uršič et al., 2009).

Chemical Reactions and Properties

The compound’s reactivity is influenced by its functional groups. For instance, the presence of an imidazole ring suggests potential for participating in hydrogen bonding and metal coordination, while the acetyl group could be involved in acylation reactions. Similar structures have been shown to undergo diverse chemical transformations, including cyclizations and substitutions, leading to a wide range of heterocyclic compounds (Chimichi et al., 1996).

properties

IUPAC Name

(4aS,7aR)-N,N-dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S/c1-11-16-4-5-18(11)8-14(21)19-6-7-20(15(22)17(2)3)13-10-25(23,24)9-12(13)19/h4-5,12-13H,6-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKZBBAWVLDNQT-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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